molecular formula C28H21N3OS B12159893 N-(biphenyl-4-yl)-4-phenyl-2-(phenylamino)-1,3-thiazole-5-carboxamide

N-(biphenyl-4-yl)-4-phenyl-2-(phenylamino)-1,3-thiazole-5-carboxamide

Cat. No.: B12159893
M. Wt: 447.6 g/mol
InChI Key: GJVYYXKVQZLKGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(biphenyl-4-yl)-4-phenyl-2-(phenylamino)-1,3-thiazole-5-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with biphenyl, phenyl, and phenylamino groups. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(biphenyl-4-yl)-4-phenyl-2-(phenylamino)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.

    Introduction of the Biphenyl Group: The biphenyl group can be introduced through a Suzuki coupling reaction, where a biphenyl boronic acid reacts with a halogenated thiazole derivative in the presence of a palladium catalyst.

    Attachment of the Phenylamino Group: The phenylamino group can be introduced via a nucleophilic substitution reaction, where an amine reacts with a halogenated thiazole derivative.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the thiazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride, in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalytic systems, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(biphenyl-4-yl)-4-phenyl-2-(phenylamino)-1,3-thiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, alcohols) are commonly used.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) are typical in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups such as alkyl, aryl, or heteroaryl groups.

Scientific Research Applications

Chemistry

In chemistry, N-(biphenyl-4-yl)-4-phenyl-2-(phenylamino)-1,3-thiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids. Its structural features make it a potential candidate for the development of new biochemical probes or therapeutic agents.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may exhibit activity against various biological targets, making it a candidate for drug development in areas such as oncology, infectious diseases, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs). Its electronic properties and stability make it suitable for applications in electronic devices and materials science.

Mechanism of Action

The mechanism of action of N-(biphenyl-4-yl)-4-phenyl-2-(phenylamino)-1,3-thiazole-5-carboxamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The exact pathways involved would depend on the specific biological system and target.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-4-biphenylamine: This compound shares the biphenyl and phenylamino groups but lacks the thiazole and carboxamide functionalities.

    4-Phenyl-2-(phenylamino)-1,3-thiazole: Similar in structure but without the biphenyl and carboxamide groups.

    N-(biphenyl-4-yl)-4-phenyl-1,3-thiazole-5-carboxamide: Lacks the phenylamino group.

Uniqueness

N-(biphenyl-4-yl)-4-phenyl-2-(phenylamino)-1,3-thiazole-5-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the thiazole ring, biphenyl, phenylamino, and carboxamide groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in various fields of research and industry.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique properties

Properties

Molecular Formula

C28H21N3OS

Molecular Weight

447.6 g/mol

IUPAC Name

2-anilino-4-phenyl-N-(4-phenylphenyl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C28H21N3OS/c32-27(29-24-18-16-21(17-19-24)20-10-4-1-5-11-20)26-25(22-12-6-2-7-13-22)31-28(33-26)30-23-14-8-3-9-15-23/h1-19H,(H,29,32)(H,30,31)

InChI Key

GJVYYXKVQZLKGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(N=C(S3)NC4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.